N-(2-ethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(2-ethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that belongs to the oxadiazole family. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of N-(2-ethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been shown to modulate the activity of certain enzymes and receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine. It also has antioxidant properties and can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-ethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its neuroprotective properties, which make it a promising candidate for the development of new drugs for neurodegenerative diseases. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is to further investigate its neuroprotective effects and potential therapeutic applications for neurodegenerative diseases. Another area of research is to explore its potential applications in other fields, such as cancer research and drug development. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-ethylphenylamine with 4-(3-chloro-1,2,4-oxadiazol-5-yl)pyridine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-(2-ethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where it has been shown to have neuroprotective effects and potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-ethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-14-6-3-4-7-16(14)21-17(24)8-5-9-18-22-19(23-25-18)15-10-12-20-13-11-15/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALBQXBVOHIMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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